molecular formula C14H26N2O3 B3027103 tert-Butyl 4-isobutylamidopiperidine-1-carboxylate CAS No. 1233952-44-7

tert-Butyl 4-isobutylamidopiperidine-1-carboxylate

Cat. No. B3027103
CAS RN: 1233952-44-7
M. Wt: 270.37
InChI Key: VOMINYCAYXSETO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-isobutylamidopiperidine-1-carboxylate” is a chemical compound . It is used as a biochemical reagent, which can serve as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are important for understanding its stability, reactivity, and applications. The molecular weight of “tert-Butyl 4-isobutylamidopiperidine-1-carboxylate” is 270.37 .

Scientific Research Applications

Low-Dielectric Polyimide Films for Microelectronics Industry

Polyimides (PIs) are promising materials for interlayer dielectrics in electronic devices due to their excellent thermal, mechanical, and dielectric properties. Researchers have developed novel tert-butyl PI films (such as PI-1, PI-2, PI-3, and PI-4) using a low-temperature polymerization strategy. These films incorporate tert-butyl branches into their main chain, resulting in enhanced free volume and reduced intermolecular interactions. Specifically, the optimized PI-4 exhibits remarkable properties, including a high loss temperature (454 °C), tensile strength (117.40 MPa), maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

Soluble Transparent Polyimides

IBAP can be used as a building block in the synthesis of soluble transparent polyimides. These polyimides find applications in optical devices, coatings, and membranes. The tert-butyl and isobutyl groups contribute to solubility and transparency, making them suitable for various optical applications .

Crystalline Polymorph Formation

Single-crystal X-ray structural analysis has revealed that tert-butyl groups in IBAP play a crucial role in crystalline polymorph formation. Additionally, unique C–F⋯π interactions and C–H⋯F hydrogen bonds contribute to the observed polymorphism. Understanding these interactions can aid in designing functional materials with specific crystal structures .

properties

IUPAC Name

tert-butyl 4-(2-methylpropanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMINYCAYXSETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147289
Record name 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233952-44-7
Record name 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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